molecular formula C21H24N2O2S B2991214 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide CAS No. 850916-92-6

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

Cat. No.: B2991214
CAS No.: 850916-92-6
M. Wt: 368.5
InChI Key: DHKMZPSDGWWCDB-UHFFFAOYSA-N
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Description

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a synthetic small molecule designed for research purposes. Its structure, featuring an indole core linked via a thioethyl bridge to an isobutyramide group, suggests potential for interaction with various biological targets. This scaffold is found in compounds investigated for modulating cell signaling pathways . The specific 4-methoxyphenyl substitution at the 2-position of the indole ring may influence the compound's binding affinity and selectivity, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound to probe biological mechanisms related to immune response and cellular communication, given that structurally related molecules have been explored as agonists for formyl peptide receptors (FPRs) like FPR1 and FPR2 . Its physicochemical properties are characteristic of drug-like molecules, suitable for in vitro assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14(2)21(24)22-12-13-26-20-17-6-4-5-7-18(17)23-19(20)15-8-10-16(25-3)11-9-15/h4-11,14,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKMZPSDGWWCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of organic compounds known as amides and is characterized by a complex structure that includes an indole moiety and a thioether linkage. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is C30H26N2O2SC_{30}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 478.61 g/mol. The compound features significant functional groups that contribute to its biological properties, including:

  • Indole ring : Known for various biological activities, including anticancer effects.
  • Thioether linkage : Often enhances the lipophilicity and bioavailability of compounds.
  • Amide functional group : Plays a crucial role in the interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing indole structures exhibit promising anticancer activities. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives

A study investigating the anticancer effects of indole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2). The IC50 values for these compounds ranged from 20 to 30 µM, suggesting that structural modifications can significantly influence their efficacy .

The proposed mechanisms through which N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide may exert its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer proliferation.
  • Modulation of Apoptotic Pathways : Indoles can activate apoptotic pathways, leading to cancer cell death.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is essential for evaluating the therapeutic viability of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide:

  • Absorption : Compounds with similar structures have shown good absorption characteristics due to their lipophilicity.
  • Distribution : The distribution pattern is influenced by the compound's ability to cross cellular membranes, often facilitated by the thioether linkage.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.
  • Excretion : Renal excretion is likely, but further studies are needed to confirm this aspect.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in MCF-7 and HepG2 cells
Kinase InhibitionPotential inhibition of key signaling pathways
Antioxidant ActivityMay reduce oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Indole Substituents Amide Type Key Features Synthesis Method Potential Applications
Target Compound : N-(2-((2-(4-Methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide 4-Methoxyphenyl at C2 Isobutyramide Thioethyl linker enhances stability; methoxy group increases lipophilicity. Not explicitly described in evidence Unknown (structural analog studies)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-Fluoro-biphenyl at C2 Propanamide Fluorine substituent may enhance bioavailability; biphenyl increases π-π interactions. Coupling via mixed anhydride Not specified
N-(2-(5-Methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide 5-Methoxy, phenylthio at C2 Acetamide Methoxy at C5 alters electronic density; phenylthio group may reduce solubility. Starting from melatonin Catalytic intermediate
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide 5-Hydroxy at C5 Acetamide Hydroxyl group improves solubility but may reduce metabolic stability. Chloroformate-mediated reaction Crystallography studies
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide 6-Hydroxy-5-methoxy at C5/C6 Acetamide Dual hydroxyl/methoxy groups affect receptor binding and oxidation potential. Not detailed Biochemical research
Formoterol-related compound C Non-indole; β-agonist scaffold Acetamide Methoxyphenyl-ethylamino chain; unrelated to indole but shares aromatic motifs. Pharmaceutical synthesis Respiratory therapeutics

Key Structural Differences

Indole Substituents: The target compound’s 4-methoxyphenyl group at C2 distinguishes it from analogs with biphenyl () or phenylthio groups (). Methoxy groups generally enhance lipophilicity and membrane permeability compared to polar substituents like hydroxyl () .

Amide Variations :

  • Isobutyramide introduces steric bulk compared to acetamide () or propanamide (), which may hinder enzymatic hydrolysis and prolong half-life .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group (logP ~2.5) increases lipophilicity compared to hydroxylated analogs (logP ~1.8) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide?

  • Methodology : Optimize via multi-step synthesis:

Indole core preparation : Use Vilsmeier-Haack formylation to introduce the 4-methoxyphenyl group at the indole C2 position .

Thioether linkage : React the indole intermediate with 2-mercaptoethylamine under basic conditions (e.g., DMF, K₂CO₃) to form the thioether bond .

Acylation : Couple the resulting amine with isobutyryl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

  • Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and HRMS.

Q. How to characterize the structural integrity of this compound?

  • Analytical techniques :

  • FTIR : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹, C=O stretch ~1650 cm⁻¹) functionalities .
  • NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the isobutyramide moiety. Aromatic protons in the 4-methoxyphenyl group appear as a doublet (δ ~7.2–7.4 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What solvents and conditions stabilize this compound during storage?

  • Stability : Store as a lyophilized solid at -20°C under inert gas (argon) to prevent oxidation of the thioether group. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How to evaluate the compound’s cytotoxicity and selectivity in cancer cell lines?

  • Experimental design :

Cell lines : Use panels like NCI-60 or primary cancer cells (e.g., MCF-7, A549) with non-cancerous fibroblasts (e.g., NIH/3T3) as controls.

Dose-response : Test concentrations from 1 nM–100 µM over 48–72 hours using MTT assays .

Mechanistic studies : Perform Annexin V/PI staining for apoptosis and JC-1 staining for mitochondrial membrane potential disruption .

  • Data interpretation : Compare IC₅₀ values across cell types to assess selectivity. Contradictory results (e.g., high potency in one lineage but not others) may indicate tissue-specific uptake or metabolic activation .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous indole derivatives?

  • Case example : If analog A shows anticancer activity but analog B (with a 4-methoxyphenyl group) does not:

SAR analysis : Compare logP, polar surface area, and hydrogen-bonding capacity to assess membrane permeability .

Metabolic profiling : Use liver microsomes to identify rapid degradation of analog B via cytochrome P450 .

Computational modeling : Perform molecular docking to evaluate target binding (e.g., tubulin or kinase pockets) .

Q. How to establish structure-activity relationships (SAR) for the thioether and methoxyphenyl substituents?

  • Systematic modifications :

  • Replace the 4-methoxyphenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-NH₂) substituents to assess electronic effects on bioactivity .
  • Substitute the thioether with selenoether or ether linkages to evaluate the role of sulfur in redox modulation .
    • Validation : Test modified analogs in enzymatic assays (e.g., thioredoxin reductase inhibition) to quantify redox activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • In silico models :

  • ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding stability to targets like EGFR or PARP using GROMACS .
    • Limitations : Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) to address model inaccuracies .

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